molecular formula C13H15NO3S2 B2795877 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide CAS No. 1090663-82-3

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

Cat. No. B2795877
M. Wt: 297.39
InChI Key: ADBGTBZZTRFYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, often involves a protection/deprotection strategy. For instance, the synthesis of 17 phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides was carried out using a PMB (p-methoxybenzyl) protection/deprotection strategy .


Chemical Reactions Analysis

Thiophene derivatives, including “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, can undergo a variety of chemical reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Ocular Hypotensive Activity in Glaucoma Models

5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide has been investigated for its potential in treating glaucoma. A study found that derivatives of this compound, specifically 5-substituted thieno[2,3-b]- and thieno[3,2-b)thiophene-2-sulfonamides, showed topical ocular hypotensive activity in glaucoma models. These derivatives were optimized for inhibitory potency against carbonic anhydrase and water solubility, minimizing pigment binding in the iris (Prugh et al., 1991).

Anticonvulsant Activity

Another research highlighted the anticonvulsant properties of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide derivatives. This study explored 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, noting that sulfones, particularly those with 3- or 4-halo substituents, exhibited significant anticonvulsant activity. One specific derivative demonstrated promising results in increasing cerebral blood flow in animals without excessive diuresis (Barnish et al., 1981).

Urease Inhibition and Antibacterial Properties

A 2017 study reported on the synthesis of thiophene sulfonamide derivatives exhibiting urease inhibition and hemolytic activities. One compound, 5-Phenylthiophene-2-sulfonamide, showed high urease inhibition activity. Additionally, these derivatives displayed antibacterial activities, emphasizing the potential of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide in developing new antibacterial agents (Noreen et al., 2017).

Potent Endothelin Receptor Antagonists

Research in 1997 identified 2-aryloxycarbonylthiophene-3-sulfonamides, related to 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, as potent endothelin receptor antagonists. This discovery highlights the potential for applications in cardiovascular diseases (Raju et al., 1997).

Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth

A 2010 study explored the synthesis of a derivative of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, which was found to potentiate nerve growth factor-induced neurite outgrowth. This suggests its potential application in neurology and the treatment of nerve damage or degeneration (Williams et al., 2010).

properties

IUPAC Name

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-11-7-8-13(18-11)19(15,16)14-9-10-17-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBGTBZZTRFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.